molecular formula C12H11BrN2O2 B2838279 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-80-6

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2838279
CAS No.: 2034261-80-6
M. Wt: 295.136
InChI Key: IHKZISJVRDJPKH-UHFFFAOYSA-N
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Description

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 5-methyl-1,2-oxazole heterocycle via a methylene bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The structure incorporates a bromine atom on the benzamide ring, a common handle for further synthetic modification via cross-coupling reactions, and a 1,2-oxazole (isoxazole) ring system, which is a privileged scaffold known to contribute to diverse biological activities . While specific biological data for this exact compound may be limited, its core structure is highly relevant. Benzamide derivatives linked to nitrogen-containing heterocycles are frequently explored for their pharmacological properties. Compounds with similar structural motifs, featuring halogenated benzamides and 1,2-oxazole rings, have been investigated for a range of potential applications, including as agents in oncology and inflammation . The 1,2-oxazole ring is a key bioisostere, meaning it can be used to replace other functional groups like esters and amides to improve metabolic stability or alter physicochemical properties, thereby enhancing the drug-likeness of a molecule . This compound is intended for research use only, specifically as a building block or intermediate in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a tool compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets.

Properties

IUPAC Name

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZISJVRDJPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Oxazole vs. Oxadiazole Derivatives
  • Compound 1 (): 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide Key Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a thioether linkage. The nitro group may improve binding affinity to targets like kinases or viral proteases. Biological Activity: Implied use in cancer and viral infections due to functional groups common in kinase inhibitors .
Oxazole vs. Benzoxazole Derivatives
  • 4-Bromo-N-[2-Methyl-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide ()
    • Key Differences : Substitutes the 1,2-oxazole with a benzoxazole fused ring system. Benzoxazole’s extended π-system could enhance stacking interactions in biological targets.
    • Molecular Weight : 421.29 g/mol (C₂₂H₁₇BrN₂O₂), higher due to the benzoxazole’s bulk .

Substituent Position and Electronic Effects

  • Example 178 () : 5-Fluoro-N-(5-Methyl-1,2-Oxazol-4-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide
    • Key Differences : Retains the 5-methyl-1,2-oxazol-4-yl group but adds a fluorine atom (electron-withdrawing) and a triazolopyridine moiety. Fluorine enhances bioavailability and target binding, while the triazolopyridine may modulate solubility and kinase inhibition .

Functional Group Modifications

  • 5-Bromo-N-[[(2-Butoxyphenyl)Amino]Thioxomethyl]-2-Methoxybenzamide () Key Differences: Replaces the oxazole with a thioxomethyl group linked to a butoxyphenylamino substituent.

Structural and Functional Analysis Table

Compound Name Key Substituents Heterocycle/Group Molecular Weight (g/mol) Implied Applications
Target Compound 2-Bromo, (5-methyl-1,2-oxazol-4-yl) 1,2-Oxazole 323.19 Undisclosed (structural analog studies)
Compound 1 () Thio-oxadiazole, nitro 1,2,4-Oxadiazole ~450 (estimated) Anticancer, antiviral
Example 178 () 5-Fluoro, triazolopyridine 1,2-Oxazole ~500 (estimated) Kinase inhibition
4-Bromo-N-[...]Benzamide () 4-Bromo, benzoxazole 1,3-Benzoxazole 421.29 Undisclosed (structural studies)
5-Bromo-2-Methoxybenzamide () Thioxomethyl, butoxyphenylamino None (thioether linkage) ~400 (estimated) Lipophilic drug candidates

Research Findings and Implications

  • Crystallographic Insights : While direct data on the target compound are lacking, tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations in analogs. For instance, the sulfonamide derivative in (R factor = 0.055) demonstrates precise structural determination methods applicable to related benzamides .
  • Hydrogen-Bonding Patterns : The amide group in benzamides facilitates hydrogen bonding, as discussed in . Modifications like thioether or nitro groups () alter these interactions, impacting solubility and target binding .
  • Therapeutic Potential: Compounds with nitro or triazolopyridine groups () suggest roles in targeting enzymes like kinases or viral proteases, though the target compound’s specific activity requires further study .

Biological Activity

2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic organic compound with notable structural characteristics that suggest potential biological activities. This compound's unique features, including the presence of a bromine atom and an isoxazole moiety, have drawn interest in medicinal chemistry for its possible applications in treating various diseases.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
  • Molecular Formula : C12H12BrN3O2
  • Molecular Weight : 305.15 g/mol

The biological activity of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • DNA Interaction : The compound might intercalate with DNA, thereby affecting gene expression and cellular functions.

Biological Activity Studies

Recent studies have explored the biological activities of similar benzamide derivatives, which provide insights into the potential effects of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide.

Anticancer Activity

Research has shown that benzamide derivatives exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (μM)
Benzamide Derivative AMCF7 (Breast)0.096
Benzamide Derivative BA549 (Lung)0.34
2-bromo-N-[methyl]benzamideMCF7 (Breast)TBD

In vitro studies indicate that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, suggesting that 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide may also possess anticancer activity.

Antimicrobial Activity

Benzamides have been evaluated for their antimicrobial properties against various pathogens. The following table summarizes findings related to antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD
Candida albicansTBD

These results indicate the potential for 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide to act as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

  • Quinazoline Derivatives : A study on quinazoline derivatives showed promising anticancer activity with IC50 values ranging from 0.11 μM to 0.34 μM against different cancer cell lines, indicating that structural modifications can enhance bioactivity .
  • Isoxazole Compounds : Research has indicated that isoxazole-containing compounds exhibit significant inhibition of cancer cell proliferation and could serve as lead compounds for drug development .
  • Benzamide Variants : A series of benzamides were synthesized and evaluated for antifungal activity against several fungi, demonstrating good fungicidal properties and low toxicity in preliminary tests .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a 5-methyl-1,2-oxazole-4-methanamine intermediate. Key steps include:

  • Nucleophilic acyl substitution : Reacting 2-bromobenzoyl chloride with the oxazole-containing amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Yield optimization : Reaction temperature control (0–5°C during coupling) minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks using the oxazole ring’s deshielded protons (δ 8.1–8.3 ppm) and the benzamide carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., Br–C bond ~1.89 Å) using SHELXL for refinement .
  • Mass spectrometry : Confirm molecular weight (281.10 g/mol) via ESI-MS (expected [M+H]+ at m/z 282.10) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Findings :

  • Anticancer potential : Similar 5-methyloxazole-benzamide derivatives inhibit kinase pathways (e.g., EGFR) in in vitro assays .
  • Antiparasitic activity : Bromine substitution enhances halogen bonding with parasitic enzyme active sites, as seen in Leishmania models .
  • Limitations : Bioactivity data for the exact compound remains sparse; structural analogs suggest therapeutic relevance but require validation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PARP-1), focusing on bromine’s role in hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50 values from enzyme inhibition assays .
  • DFT calculations : Predict reactivity of the oxazole ring’s nitrogen atoms for regioselective functionalization .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Challenges :

  • Twinned crystals : Common due to flexible benzamide linkage; use TWINLAW in SHELXL for refinement .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) and collect data at synchrotron sources .
  • Disorder : Partial bromine atom disorder can be modeled using ISOR and DELU restraints in SHELXL .

Q. How do contradictory bioactivity results in analogous compounds inform SAR studies?

  • Case analysis :

  • Oxazole position : Derivatives with 4-methyl substitution (vs. 3-methyl) show 2-fold higher cytotoxicity in MCF-7 cells, suggesting steric effects at the binding site .
  • Bromine vs. cyano substitution : Bromine enhances lipophilicity (logP ~2.8) but reduces solubility, impacting in vivo bioavailability compared to cyano analogs .
  • Validation : Cross-test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to resolve discrepancies .

Q. What strategies optimize regioselective functionalization of the oxazole ring?

  • Methods :

  • Directed ortho-metalation : Use LDA to deprotonate the 4-methyl group, followed by electrophilic quenching (e.g., aldehydes) .
  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions at the oxazole C-5 position require Pd(OAc)2/XPhos catalysts and microwave-assisted heating .
  • Protection/deprotection : Temporarily mask the benzamide NH with Boc groups during oxazole modifications .

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